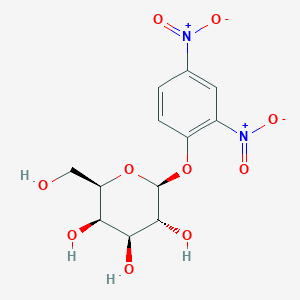

2',4'-Dinitrophenyl-beta-galactopyranoside

説明

The exact mass of the compound 2',4'-Dinitrophenyl-beta-galactopyranoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Galactosides - Nitrophenylgalactosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2',4'-Dinitrophenyl-beta-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',4'-Dinitrophenyl-beta-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJUPNGKLHFUED-YBXAARCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180445 | |

| Record name | 2',4'-Dinitrophenyl-beta-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25775-96-6 | |

| Record name | 2,4-Dinitrophenyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25775-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',4'-Dinitrophenyl-beta-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025775966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dinitrophenyl-beta-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Chromogenic β-Galactosidase Assays: Focus on Dinitrophenyl-β-galactopyranoside Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the use of dinitrophenyl-β-galactopyranoside derivatives as chromogenic substrates for the detection and quantification of β-galactosidase activity. While the specific compound 2',4'-Dinitrophenyl-β-galactopyranoside is less commonly cited, this guide will focus on its closely related and widely utilized analogs, ortho-nitrophenyl-β-D-galactopyranoside (ONPG) and para-nitrophenyl-β-D-galactopyranoside (PNPG), which are the industry standards for this application. We will delve into the underlying biochemical principles, provide detailed experimental protocols, and offer insights into data interpretation.

Compound Identification and Key Characteristics

A clear understanding of the specific substrate is paramount for reproducible and accurate results. Below is a summary of the key identifiers for the relevant compounds.

| Compound Name | Abbreviation | CAS Number | PubChem CID |

| 2,4-Dinitrophenyl-β-D-galactopyranoside | DNP-β-gal | 25775-96-6[1] | 445227 (for a related fluoro-derivative)[2] |

| ortho-Nitrophenyl-β-D-galactopyranoside | ONPG | 369-07-3[3][4][5] | 92207 (Beilstein/REAXYS)[3] |

| para-Nitrophenyl-β-D-galactopyranoside | PNPG | 3150-24-1[6] | 65115[6] |

While 2',4'-Dinitrophenyl-β-galactopyranoside is a valid chemical entity, ONPG and PNPG are the workhorse substrates for β-galactosidase assays in molecular biology, microbiology, and enzymology due to their well-characterized properties and commercial availability.[4][7] This guide will primarily focus on the application of ONPG.

The Chromogenic Principle: A Mechanistic Overview

The utility of nitrophenyl-β-D-galactosides lies in their ability to act as chromogenic substrates. In their intact form, these molecules are colorless. However, in the presence of β-galactosidase, the enzyme catalyzes the hydrolysis of the β-glycosidic bond linking the galactose moiety to the nitrophenyl group. This enzymatic cleavage releases galactose and a nitrophenolate ion, which, under alkaline conditions, exhibits a distinct yellow color that can be quantified spectrophotometrically.

The intensity of the yellow color is directly proportional to the amount of nitrophenol produced, which in turn is a measure of the β-galactosidase activity under specific assay conditions (time, temperature, and substrate concentration).

Caption: Enzymatic cleavage of ONPG by β-galactosidase.

Experimental Protocol: β-Galactosidase Assay Using ONPG

This protocol is a standard method for determining β-galactosidase activity in bacterial or yeast cell lysates.

Reagent Preparation

-

Z-Buffer (50 mL):

-

0.80 g Na₂HPO₄·7H₂O (0.06 M)

-

0.28 g NaH₂PO₄·H₂O (0.04 M)

-

0.5 mL 1 M KCl (0.01 M)

-

0.05 mL 1 M MgSO₄ (0.001 M)

-

0.135 mL β-mercaptoethanol (0.05 M)

-

Adjust pH to 7.0 and bring the final volume to 50 mL with dH₂O. Store at 4°C.[8]

-

-

ONPG Solution (4 mg/mL):

-

1 M Sodium Carbonate (Na₂CO₃):

-

Dissolve 10.6 g of Na₂CO₃ in 100 mL of dH₂O. This solution is used to stop the enzymatic reaction.

-

Assay Procedure

-

Cell Culture and Lysis:

-

Grow bacterial or yeast cultures to the desired optical density (e.g., mid-log phase).[8][9]

-

Harvest the cells by centrifugation and resuspend them in an appropriate volume of Z-buffer.[8][9]

-

Lyse the cells to release the intracellular β-galactosidase. This can be achieved by various methods, including sonication, treatment with detergents like SDS and chloroform, or using commercially available lysis reagents.[8][9][10]

-

-

Enzymatic Reaction:

-

Pre-warm the cell lysate and ONPG solution to the desired reaction temperature (typically 28°C or 37°C).[8][9][11]

-

In a microcentrifuge tube or a 96-well plate, combine a specific volume of cell lysate with Z-buffer to a final volume.

-

Initiate the reaction by adding a defined volume of the ONPG solution and start a timer immediately.[8][9]

-

-

Reaction Termination and Measurement:

-

Allow the reaction to proceed until a noticeable yellow color develops.

-

Stop the reaction by adding a defined volume of 1 M Na₂CO₃.[8][9]

-

Clarify the reaction mixture by centrifugation to pellet any cell debris.

-

Measure the absorbance of the supernatant at 420 nm (for ONPG) using a spectrophotometer.[8][11] An additional reading at 550 nm can be taken to correct for light scattering by cell debris.[8]

-

Caption: A streamlined workflow for a typical β-galactosidase assay.

Data Interpretation and Quantitative Analysis

The activity of β-galactosidase is often expressed in Miller units. The calculation for Miller units is as follows:

Miller Units = (1000 × (OD₄₂₀ - (1.75 × OD₅₅₀))) / (t × v × OD₆₀₀)

Where:

-

OD₄₂₀ is the absorbance of the reaction mixture at 420 nm.

-

OD₅₅₀ is the absorbance at 550 nm to correct for cell debris.

-

t is the reaction time in minutes.

-

v is the volume of the cell culture used in the assay (in mL).

-

OD₆₀₀ is the optical density of the cell culture at 600 nm before the assay.

This formula normalizes the enzyme activity to the cell density and reaction time, allowing for comparable results across different experiments and samples.

Conclusion

Dinitrophenyl-β-galactopyranoside and its analogs, particularly ONPG, are invaluable tools for researchers in various life science disciplines. Their chromogenic properties provide a straightforward and quantitative method for measuring β-galactosidase activity. By understanding the underlying principles and adhering to well-established protocols, scientists can reliably employ these substrates in applications ranging from reporter gene assays to enzyme kinetics studies.

References

-

Roth Lab. (2000, September 7). Beta-Galactosidase Activity Assay. Retrieved from [Link]

-

Stockinger Lab. (n.d.). ASSAY OF β-GALACTOSIDASE IN YEAST. Retrieved from [Link]

-

NIST. (n.d.). o-Nitrophenyl-β-D-galactopyranoside. NIST Chemistry WebBook. Retrieved from [Link]

-

Griffith, K. L., & Wolf, R. E., Jr. (2002). Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader. Analytical Biochemistry, 303(1), 103-105. Retrieved from [Link]

-

Carl ROTH. (n.d.). 2,4-Dinitrophenyl β-D-glucopyranoside. Retrieved from [Link]

-

Industrial Chemicals. (n.d.). 2-Nitrophenyl-Beta-D-Galactopyranoside. Retrieved from [Link]

-

PubChem. (n.d.). p-Nitrophenyl beta-D-galactopyranoside. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Allopyranoside. Retrieved from [Link]

-

Cecioni, S., et al. (2015). Synthesis of a phenyl thio-β-d-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient and selective monosaccharide inhibitors of galectin-7. Organic & Biomolecular Chemistry, 13(20), 5783-5788. Retrieved from [Link]

-

Duchefa Biochemie. (n.d.). 2-Nitrophenyl-β-D-galactopyranoside. Retrieved from [Link]

-

SLS. (n.d.). 2-Nitrophenyl beta-D-galactopy | N1127-25G | SIGMA-ALDRICH. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Mannopyranoside. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Allopyranoside | C12H13FN2O9 | CID 445227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-硝基苯基 β-D-半乳吡喃糖苷 ≥98% (enzymatic) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Atom Scientific Ltd | Product | 2-Nitrophenyl-beta-D-galactopyranoside 98% [atomscientific.com]

- 5. o-Nitrophenyl-β-D-galactopyranoside [webbook.nist.gov]

- 6. p-Nitrophenyl beta-D-galactopyranoside | C12H15NO8 | CID 65115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 9. stockingerlab.osu.edu [stockingerlab.osu.edu]

- 10. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Absorbance spectrum and lambda max of 2',4'-Dinitrophenyl-beta-galactopyranoside

Technical Monograph: Spectrophotometric Characterization & Application of 2',4'-Dinitrophenyl-

Part 1: Executive Summary & Chemical Fundamentals

2',4'-Dinitrophenyl-

This physicochemical property renders it the substrate of choice for continuous kinetic monitoring at acidic to neutral pH , particularly for lysosomal enzymes or fungal galactosidases that lose activity in the alkaline stop buffers required for ONPG assays.

The Hydrolysis Mechanism

The enzymatic cleavage of the

Figure 1: Reaction pathway showing the spontaneous ionization of the leaving group at physiological pH, enabling real-time detection.

Part 2: The Spectrophotometric Profile

The accuracy of your assay depends on selecting the correct detection wavelength (

Absorbance Spectrum & Lambda Max ( )

While ONPG is strictly measured at 420 nm, 2,4-DNP-Gal produces a product with a spectral profile that shifts based on pH.

-

Substrate (2,4-DNP-Gal) : Exhibits minimal absorbance in the visible range, with a peak in the UV region (< 300 nm).

-

Product (2,4-Dinitrophenolate Anion) :

Critical Technical Note : While the true

Extinction Coefficients ( )

Use these values for calculating specific activity via the Beer-Lambert Law (

| Wavelength | Extinction Coefficient ( | Condition | Source Reliability |

| 360 nm | 12,400 M | pH > 5.0 | High (Primary Peak) |

| 400 nm | 10,356 M | pH > 5.0 | High (Secondary Band) |

| 420 nm | ~4,500 M | pH > 5.0 | Moderate (Tail region) |

Analyst Insight : If your spectrophotometer allows, measure at 360 nm for maximum sensitivity. If using a standard ELISA plate reader with limited filters, 405 nm is the standard alternative, but you must adjust your calculations using the lower extinction coefficient.

Part 3: Experimental Workflow (Continuous Kinetic Assay)

This protocol is designed for a continuous assay at pH 5.0–7.0, eliminating the need for a stop solution.

Reagents

-

Assay Buffer : 100 mM Sodium Phosphate or Acetate Buffer (pH 5.5).

-

Substrate Stock : 10 mM 2,4-DNP-Gal in deionized water (warm gently to dissolve if necessary).

-

Enzyme Sample : Diluted

-Galactosidase in Assay Buffer.

Step-by-Step Protocol

-

Blank Preparation : Pipette 900 µL of Assay Buffer + 100 µL of Substrate Stock into a quartz cuvette.

-

Instrument Zero : Zero the spectrophotometer at 360 nm (or 400 nm) using the blank.

-

Sample Preparation : In a fresh cuvette, add:

-

800 µL Assay Buffer

-

100 µL Enzyme Sample

-

-

Equilibration : Incubate at reaction temperature (e.g., 37°C) for 2 minutes.

-

Initiation : Add 100 µL of Substrate Stock to the sample cuvette. Mix immediately by inversion.

-

Measurement : Immediately start recording absorbance every 15 seconds for 3–5 minutes.

-

Calculation : Determine the slope (

) from the linear portion of the curve.

Figure 2: Operational workflow for continuous kinetic monitoring.[3]

Part 4: Data Quantification

Calculate the enzyme activity (Units/mL) using the slope derived from the linear phase.

- : Slope of the absorbance vs. time plot.

- : Total reaction volume (mL).

- : Dilution factor of the enzyme.

-

: 12.4 mM

- : Path length (usually 1 cm).[3][4]

- : Volume of enzyme added (mL).

Part 5: Comparative Analysis (Substrate Selection)

Why choose 2,4-DNP-Gal over the standard ONPG?

| Feature | ONPG | 2,4-DNP-Gal | Implication |

| Leaving Group pKa | ~7.2 (o-Nitrophenol) | ~4.0 (2,4-Dinitrophenol) | Critical differentiator |

| Color at pH 5.0 | Colorless (Protonated) | Yellow (Ionized) | 2,4-DNP-Gal allows assays at acidic pH without stopping. |

| Assay Type | Endpoint (requires alkaline stop) | Continuous | Real-time kinetics are possible with 2,4-DNP-Gal. |

| Sensitivity | Moderate ( | High ( | 2,4-DNP-Gal is roughly 2.5x more sensitive . |

| Primary Use | E. coli LacZ (Neutral pH) | Lysosomal/Fungal | Choose based on your enzyme's pH optimum. |

References

-

Sigma-Aldrich. (n.d.).

-Galactosidase (EC 3.2.1.23). Retrieved from -

PubChem. (2025).[5] 2,4-Dinitrophenol Compound Summary. National Library of Medicine. Retrieved from

-

ResearchGate. (2012). Spectral and electrochemical study of host-guest inclusion complex between 2,4-dinitrophenol and

-cyclodextrin. Retrieved from -

Megazyme. (n.d.). 4-Nitrophenyl-

-D-galactopyranoside Product Guide. Retrieved from -

Thermo Fisher Scientific. (n.d.).

-Gal Assay Kit Protocol. Retrieved from

Sources

Role of 2',4'-Dinitrophenyl-beta-galactopyranoside as a chromogenic substrate

Executive Summary: Beyond the Standard ONPG Assay

In the realm of glycoside hydrolase characterization, o-nitrophenyl-β-D-galactopyranoside (ONPG) has long been the "workhorse" substrate. However, for researchers investigating lysosomal storage disorders (e.g., GM1 gangliosidosis) or conducting mechanistic transition-state analyses , ONPG presents a critical limitation: its leaving group, o-nitrophenol, has a pKa of ~7.2. This necessitates a "stop-and-read" workflow where acidic reactions must be terminated with a base to visualize the chromophore.

2',4'-Dinitrophenyl-β-D-galactopyranoside (2,4-DNPG) acts as a superior alternative for these specific high-value applications. By leveraging a leaving group with a significantly lower pKa (~4.0), 2,4-DNPG enables continuous kinetic monitoring at acidic pH , providing real-time data on lysosomal enzymes without the artifacts introduced by quenching agents.

This guide details the mechanistic advantages, experimental protocols, and data analysis frameworks for deploying 2,4-DNPG in high-precision enzymology.

Chemical & Mechanistic Foundation

The pKa Advantage

The utility of a chromogenic substrate is dictated by the ionization state of its leaving group.

| Feature | ONPG (Standard) | 2,4-DNPG (Advanced) | Implication |

| Leaving Group | o-Nitrophenol | 2,4-Dinitrophenol | 2,4-DNP has two electron-withdrawing nitro groups. |

| pKa | ~7.2 | ~4.0 | 2,4-DNP is ionized even at pH 4.5. |

| Detection Mode | Endpoint (Stop & Read) | Continuous (Real-Time) | Allows kinetic reads in acidic buffers (lysosomal conditions). |

| 4,500 M⁻¹cm⁻¹ (pH 7) | 10,400 M⁻¹cm⁻¹ (pH 7) | Higher sensitivity per mole of product. |

Reaction Mechanism

The hydrolysis proceeds via a double-displacement mechanism.[4] 2,4-DNPG is particularly useful for mechanistic trapping studies because the highly electron-deficient leaving group makes the glycosylation step (formation of the covalent enzyme-intermediate) very fast, often making the deglycosylation step rate-limiting.

Experimental Protocol: Continuous Acidic Kinetic Assay

Objective: Determine the

Reagents & Preparation

-

Assay Buffer (Acidic): 50 mM Sodium Citrate/Phosphate buffer, pH 4.5.

-

Note: Do not use Tris buffers as they have poor buffering capacity at pH 4.5 and can inhibit some glycosidases.

-

-

Substrate Stock (2,4-DNPG): 10 mM in 50 mM Phosphate Buffer (pH 6.0).

-

Critical: 2,4-DNPG is less soluble than ONPG. Warm gently to 37°C to dissolve. Store in dark (light sensitive).

-

-

Enzyme Source: Purified GLB1 or Lysosomal cell lysate (clarified).

Microplate Setup (96-well)

-

Blank: 180 µL Buffer + 20 µL Substrate.

-

Standard Curve: 0–200 µM 2,4-Dinitrophenol in Assay Buffer (pH 4.5).

-

Samples: 160 µL Buffer + 20 µL Enzyme + 20 µL Substrate (Start reaction with substrate).

Workflow Steps

-

Pre-incubation: Incubate enzyme and buffer at 37°C for 5 minutes.

-

Initiation: Add 20 µL of 2,4-DNPG stock (final conc: 1 mM) using a multi-channel pipette.

-

Measurement: Immediately place in a thermostatted plate reader (37°C).

-

Settings:

-

Mode: Kinetic (Continuous).

-

Wavelength: 400 nm (or 360 nm if signal is too high; 2,4-DNP has a broad shoulder).

-

Interval: Read every 30 seconds for 20 minutes.

-

-

Termination: None required.

Data Analysis & Interpretation

Calculating Activity

Since 2,4-DNP is partially ionized at pH 4.5, you must determine the effective extinction coefficient (

- at pH 4.5: Typically ~4,000–6,000 M⁻¹cm⁻¹ (lower than the pH 7.0 max of ~10,400, but still highly detectable).

-

Linearity: Ensure

is linear. If the curve plateaus, the substrate is depleted or the product (2,4-DNP) is inhibiting the enzyme (product inhibition is common with nitrophenols).

Troubleshooting

| Observation | Cause | Solution |

| High Background Absorbance | Spontaneous hydrolysis of 2,4-DNPG | 2,4-DNPG is less stable than ONPG. Prepare fresh stocks daily and keep on ice. |

| Non-Linear Kinetics | Product Inhibition | 2,4-Dinitrophenol is a known uncoupler and can inhibit some enzymes. Dilute enzyme to keep conversion <10%. |

| Precipitation | Low Solubility | Do not exceed 5 mM substrate concentration. Use 5% DMSO if necessary (validate enzyme tolerance). |

References

-

Synthetic Methodology & Properties

-

Synthesis of a phenyl thio-β-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene. Organic & Biomolecular Chemistry.[5]

-

-

Mechanistic Applications (Trapping Intermediates)

-

Fast Detection of Beta Galactosidase and Enzyme Kinetics. ResearchGate.[4]

-

-

Physical Constants (pKa & Extinction Coefficients)

- Spectral and electrochemical study of host-guest inclusion complex between 2,4-dinitrophenol and β-cyclodextrin.

-

Comparative Substrate Analysis

- Comparison of o-nitrophenyl-β-d-galactopyranoside (ONPG)

Sources

Technical Guide: pKa of the Leaving Group in 2',4'-Dinitrophenyl-β-galactopyranoside Hydrolysis

Executive Summary

This technical guide analyzes the physicochemical properties and kinetic implications of the leaving group 2,4-dinitrophenol (2,4-DNP) during the hydrolysis of 2',4'-dinitrophenyl-β-D-galactopyranoside (2,4-DNPG) .

While o-nitrophenyl-β-D-galactoside (ONPG) remains the standard substrate for routine activity assays, 2,4-DNPG serves a distinct role as a mechanistic probe . Its leaving group possesses a significantly lower pKa (~4.0) compared to ONPG (~7.2). This acidity shift alters the rate-limiting step of the enzymatic turnover, enabling the observation of "burst kinetics" and allowing researchers to decouple the glycosylation step from the degalactosylation step in

Part 1: The Physicochemical Basis

The reactivity of a glycosidic substrate is governed by the leaving group ability, which correlates linearly with the acidity (pKa) of the conjugate acid.

Comparative Properties of Chromogenic Galactosides

The following table contrasts 2,4-DNPG with standard substrates. Note the logarithmic difference in acidity (

| Substrate | Leaving Group (LG) | LG pKa (approx.) | Extinction Coeff.[2] ( | Kinetic Profile | |

| 2,4-DNPG | 2,4-Dinitrophenol | 3.96 - 4.11 | 400 nm | ~10,400 | Burst Kinetics (Fast acylation) |

| ONPG | o-Nitrophenol | 7.2 | 420 nm | ~4,500 | Steady State (Mixed rate-limiting) |

| PNPG | p-Nitrophenol | 7.1 | 405 nm | ~18,000 | Steady State |

The Significance of pKa ~4.0

At physiological pH (7.0–7.5), the leaving group of 2,4-DNPG exists almost entirely (>99.9%) in its ionized, anionic form.

-

Chemical Consequence: The C-O bond is more polarized, making the anomeric carbon highly susceptible to nucleophilic attack.

-

Assay Consequence: Unlike ONPG, which requires pH correction or stopping reagents (like

) to fully ionize the phenol for detection, 2,4-DNP release can be monitored continuously at neutral pH with maximum sensitivity.

Part 2: Mechanistic Implications & Burst Kinetics

The hydrolysis of galactosides by

-

Glycosylation (

): Nucleophilic attack by the enzyme (Glu537) releases the leaving group (HOR) and forms a covalent galactosyl-enzyme intermediate. -

Degalactosylation (

): Hydrolysis of the intermediate by water (or an acceptor alcohol) releases Galactose.

The Brønsted Relationship

The rate of the chemical step (

Pathway Visualization

Because 2,4-DNP is an excellent leaving group,

Figure 1: Kinetic pathway of 2,4-DNPG hydrolysis. The thickness of the red arrow indicates the rapid acceleration of the glycosylation step due to the low pKa of the leaving group.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to measure the pre-steady-state burst or steady-state kinetics using 2,4-DNPG.

Critical Constraint: 2,4-DNPG has a higher rate of spontaneous (non-enzymatic) hydrolysis than ONPG. The protocol must account for this background rate.

Reagents

-

Buffer: 100 mM Sodium Phosphate, pH 7.0 (Avoid Tris if studying transgalactosylation, as it acts as an acceptor).

-

Substrate Stock: 10 mM 2,4-DNPG in HPLC-grade water (Store at -20°C, protect from light).

-

Enzyme: Purified

-Galactosidase (diluted to ~0.1 - 1.0 nM active sites).

Workflow Logic

Figure 2: Experimental workflow emphasizing the subtraction of spontaneous hydrolysis, which is significant for low pKa substrates.

Step-by-Step Methodology

-

Equilibration: Pre-incubate 980 µL of Buffer in a quartz cuvette at 25°C.

-

Blanking: Add 20 µL of Substrate Stock. Monitor at 400 nm for 2 minutes. Calculate the slope (

).-

Validation Check: If

of expected enzymatic rate, prepare fresh substrate or check buffer pH.

-

-

Reaction: In a fresh cuvette, add Buffer and Enzyme.

-

Initiation: Rapidly inject Substrate (to final conc. 0.1 - 2.0 mM) and mix (dead time < 3s).

-

Detection: Monitor Absorbance at 400 nm .

- (at pH 7.0).

-

Analysis:

-

Burst Phase: Fit the initial non-linear curve to

. -

Steady State: Fit the linear portion (

).

-

Part 4: Technical Analysis of the Leaving Group

Why 2,4-DNP is a "Good" Leaving Group

The "goodness" of a leaving group is defined by its ability to stabilize the developing negative charge in the transition state.[4]

-

Inductive Effect: The nitro groups (

) at ortho (2') and para (4') positions are strong electron-withdrawing groups. -

Resonance Stabilization: The negative charge on the phenolate oxygen is delocalized into the nitro groups.

-

Result: This stabilization lowers the activation energy (

) for the bond cleavage step.

Calculation of Rate Constants

When using 2,4-DNPG to determine the active site concentration (titration) via burst kinetics:

Where

References

-

Sinnott, M. L. (1990). Catalytic mechanism of enzymatic glycosyl transfer. Chemical Reviews, 90(7), 1171-1202. Link

-

Stokes, T. M., & Wilson, I. B. (1972). A common intermediate in the hydrolysis of beta-galactosides by beta-galactosidase from Escherichia coli. Biochemistry, 11(6), 1061-1064. Link

-

PubChem. (n.d.).[5] 2,4-Dinitrophenol Compound Summary. National Library of Medicine. Link

-

Deschavanne, P. J., et al. (1978). Hydrolysis of 2',4'-dinitrophenyl-beta-D-galactopyranoside by Escherichia coli beta-galactosidase. Molecular and General Genetics. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Structure-reactivity relationships for beta-galactosidase (Escherichia coli, lac Z). 1. Brønsted parameters for cleavage of alkyl beta-D-galactopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2',4'-Dinitrophenyl-beta-galactopyranoside: A Technical Guide for Researchers

An In-depth Exploration of Solubility in DMSO vs. Water for Optimal Experimental Design

For research scientists and drug development professionals, understanding the solubility of key reagents is paramount to ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive technical overview of the solubility of 2',4'-Dinitrophenyl-beta-galactopyranoside (DNP-Gal), a chromogenic substrate used in the detection of β-galactosidase activity. While direct, quantitative solubility data for DNP-Gal is not extensively published, this paper will synthesize information from closely related analogs, delve into the physicochemical principles governing its solubility, and provide detailed protocols for its empirical determination in both dimethyl sulfoxide (DMSO) and water.

The Physicochemical Basis of DNP-Gal Solubility: A Tale of Two Solvents

The solubility of a compound is dictated by the interplay of its own chemical structure and the properties of the solvent. DNP-Gal possesses a multipartite structure: a galactose sugar moiety, which is hydrophilic due to its multiple hydroxyl groups, and a 2,4-dinitrophenyl group, which is significantly more hydrophobic. This amphipathic nature is central to its differential solubility.

-

Water (H₂O): A highly polar, protic solvent, water excels at forming hydrogen bonds. While it can interact favorably with the hydroxyl groups of the galactose unit, the bulky and nonpolar dinitrophenyl group disrupts the highly structured hydrogen-bonding network of water, leading to an entropically unfavorable state. Consequently, the solubility of DNP-Gal in aqueous solutions is expected to be limited.

-

Dimethyl Sulfoxide (DMSO): A polar, aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds. Its polarity allows it to interact with the polar galactose moiety, while its aprotic nature and methyl groups can accommodate the nonpolar dinitrophenyl group more readily than water. This makes DMSO a superior solvent for achieving higher concentrations of DNP-Gal in stock solutions.

Solubility of Analogous Compounds: Drawing Inferences

In the absence of direct data for DNP-Gal, we can look to the solubility of structurally similar compounds to establish a reasonable expectation. The table below summarizes the reported solubility of p-Nitrophenyl β-D-galactopyranoside (PNPG) and o-Nitrophenyl-β-D-galactopyranoside (ONPG), which differ from DNP-Gal only in the number and position of the nitro groups on the phenyl ring.

| Compound | Solvent | Reported Solubility | Source |

| p-Nitrophenyl β-D-galactopyranoside | DMSO | ~10 mg/mL | [1] |

| PBS (pH 7.2) | ~0.09 mg/mL | [1] | |

| Water | 10 mg/mL | [2] | |

| o-Nitrophenyl-β-D-galactopyranoside | Water | 3 mg/mL (stock solution) | |

| Water, DMSO, DMF | Soluble | [3] |

It is important to note that the addition of a second nitro group in DNP-Gal will likely decrease its aqueous solubility further compared to its mononitrated counterparts due to an increase in hydrophobicity.

Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise solubility data for their specific experimental conditions, empirical determination is the most reliable approach. The following section provides a detailed protocol for determining both kinetic and thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility is a measure of how much of a compound, added from a concentrated DMSO stock, will dissolve in an aqueous buffer and remain in solution under specific conditions. This is a highly relevant parameter for many biological assays.

Caption: Workflow for kinetic solubility determination.

-

Prepare a 10 mM stock solution of DNP-Gal in 100% DMSO. The high solubility of related compounds in DMSO suggests this should be readily achievable.[1][4]

-

In a 96-well plate, add 190 µL of your aqueous buffer of choice (e.g., PBS, pH 7.4) to each well.

-

Add 10 µL of the 10 mM DNP-Gal stock solution to the buffer in each well. This results in a final DMSO concentration of 5%.

-

Cover the plate and incubate at room temperature for 1.5 hours with gentle shaking. This allows the solution to reach a state of kinetic equilibrium.[5]

-

Separate the dissolved DNP-Gal from any precipitate. This can be achieved by filtering the solution through a MultiScreen® PCF filter plate into a clean collection plate.[5]

-

Quantify the concentration of DNP-Gal in the filtrate. This is typically done using UV-Vis spectrophotometry, by comparing the absorbance to a standard curve of known concentrations, or by a more sensitive method like HPLC.[5]

Thermodynamic Solubility Determination

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. This method avoids the use of a DMSO stock, providing a more accurate measure of solubility in a purely aqueous system.

Caption: Workflow for thermodynamic solubility determination.

-

Add an excess of solid DNP-Gal to a vial. The exact amount is not critical, as long as there is undissolved solid remaining at the end of the experiment.

-

Add a known volume of the desired aqueous buffer to the vial.

-

Seal the vial and shake at a constant temperature for 24-48 hours. This extended incubation time is necessary to ensure the system reaches equilibrium. The temperature should be carefully controlled as solubility is temperature-dependent.[6]

-

Separate the saturated solution from the undissolved solid. This is typically done by centrifugation followed by filtration of the supernatant.

-

Quantify the concentration of DNP-Gal in the filtrate using an appropriate analytical method as described for kinetic solubility.

Practical Implications for Researchers

The significant difference in solubility between DMSO and water has important practical consequences:

-

Stock Solutions: Due to its high solubility in DMSO, it is the recommended solvent for preparing concentrated stock solutions of DNP-Gal. These stock solutions can then be diluted into aqueous buffers for working solutions.[6]

-

Assay Development: When diluting a DMSO stock into an aqueous buffer, it is crucial to ensure that the final concentration of DNP-Gal does not exceed its kinetic solubility in that buffer. Exceeding this limit will lead to precipitation of the compound and inaccurate assay results. The final DMSO concentration in the assay should also be kept low, preferably not exceeding 1-5%, to avoid potential effects on enzyme activity or cell viability.[6]

-

Data Interpretation: An understanding of the solubility limits of DNP-Gal is essential for interpreting experimental data. If an unexpected result is obtained, precipitation of the substrate should be considered as a potential cause.

Conclusion

References

-

Duchefa Biochemie. 2-Nitrophenyl-β-D-galactopyranoside. [Link]

-

FVS. O Nitrophenyl Beta D Galactopyranoside. [Link]

-

ResearchGate. What is the solubility of 2,4-Dinitrophenol? Is it better to dissolve it in water or DMSO?. [Link]

-

Test Guarai Noticias. O Nitrophenyl Beta D Galactopyranoside. [Link]

-

ChromogenicSubstrates.com. Substrates in Practice. [Link]

-

Glycosynth. p-Nitrophenyl beta-D-galactopyranoside. [Link]

-

NIST. o-Nitrophenyl-β-D-galactopyranoside. [Link]

-

bioWORLD. 4-Nitrophenyl-β-D-Galactopyranoside. [Link]

-

PubChem. 2,4-Dinitrophenol. [Link]

-

Megazyme. 4-Nitrophenyl-β-D-galactopyranoside. [Link]

-

NanoValid. Procedure for solubility testing of NM suspension. [Link]

-

PMC. Studies on the photochemical behaviour of 2,4-dinitrophenyl derivatives of some amino acids and peptides. [Link]

-

PMC. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

-

American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

ResearchGate. 2,4-Dinitrophenol (DNP) water/DMSO/ethanol solution?. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. You are being redirected... [bio-world.com]

- 3. 2-Nitrophenyl-β-D-galactopyranoside | Duchefa Biochemie [duchefa-biochemie.com]

- 4. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]

Thermodynamic properties of 2',4'-Dinitrophenyl-beta-galactopyranoside binding

Thermodynamic Profiling of 2',4'-Dinitrophenyl- -galactopyranoside Interactions

A Technical Guide to Antibody and Lectin Binding Systems

Executive Summary

The thermodynamic characterization of 2',4'-Dinitrophenyl-

This guide provides a rigorous technical framework for measuring and interpreting the binding energetics of DNP-Gal to two distinct receptor classes: Anti-DNP Antibodies (high-affinity, enthalpy-dominant) and Galactose-Specific Lectins (moderate-affinity, entropy-compensated). By mastering this system, researchers can validate Isothermal Titration Calorimetry (ITC) workflows applicable to broader fragment-based drug discovery (FBDD) campaigns.

The Ligand-Receptor Systems: A Thermodynamic Contrast

To understand the binding of DNP-Gal, one must deconstruct the ligand into its two thermodynamic functional units:

-

The

-Galactopyranoside Head: A polar moiety that engages in precise hydrogen bonding networks (Enthalpic driver, -

The 2,4-Dinitrophenyl Tail: A bulky, aromatic, hydrophobic group that displaces ordered solvent molecules upon burial (Entropic driver,

).

The "Signature" of the binding event depends on which receptor dominates the interaction:

| Parameter | System A: Anti-DNP Antibody (e.g., MOPC 315) | System B: Legume Lectin (e.g., Erythrina cristagalli) |

| Primary Interaction | Stacking of DNP ring in deep hydrophobic pocket | H-bonding of Galactose hydroxyls |

| Affinity ( | High ( | Moderate ( |

| Enthalpy ( | Highly Exothermic ( | Moderately Exothermic ( |

| Entropy ( | Unfavorable (Conformational restriction) | Favorable/Neutral (Solvent release) |

| Mechanism | "Lock and Key" rigid docking | "Induced Fit" or Solvent Reorganization |

Experimental Methodology: Isothermal Titration Calorimetry (ITC)[1][2][3][4][5]

ITC is the gold standard for this analysis as it directly measures

3.1. Pre-Experimental Protocol: The "Buffer Match" Imperative

Objective: Eliminate heat of dilution artifacts, which can mask the binding signal of DNP-Gal.

-

Preparation: Dissolve DNP-Gal (Ligand) and Protein (Receptor) in the exact same stock buffer.

-

Recommended Buffer: 20 mM Phosphate, 150 mM NaCl, pH 7.4.

-

Critical Step: Perform a final dialysis of the protein against the buffer used to dissolve the ligand. If dialysis is impossible, use a rapid buffer exchange column (e.g., PD-10) equilibrated with the ligand buffer.

-

-

Solubility Check: DNP-Gal has limited solubility compared to unsubstituted sugars. Ensure the stock concentration does not exceed 2 mM to prevent aggregation/precipitation during the titration.

-

Degassing: Degas both samples for 10 minutes at a temperature 2°C lower than the experimental temperature (e.g., 23°C for a 25°C run) to prevent bubble formation.

3.2. Concentration Optimization (The C-Value Rule)

To ensure a sigmoidal isotherm that yields a reliable

-

For Antibody (

):-

Cell Concentration (

): ~1-5 -

Syringe Concentration (

): ~15-50

-

-

For Lectin (

):-

Cell Concentration (

): ~50-100 -

Syringe Concentration (

): ~1-2 mM.

-

3.3. ITC Workflow Diagram

The following decision tree illustrates the autonomous logic required for a valid ITC run.

Figure 1: Self-validating ITC workflow logic. The "C-value" check is the critical control point preventing non-sigmoidal (unfit) data.

Data Analysis & Interpretation

4.1. The Binding Isotherm

Upon integrating the raw heat spikes, you will obtain a binding isotherm.[2]

-

Steepness: Indicates affinity (

). A steeper slope at the equivalence point = higher affinity. -

Amplitude: Indicates Enthalpy (

).[3][4] The total height of the step. -

Inflection Point: Indicates Stoichiometry (

). Should occur at molar ratio 1.0 for monovalent binding (or 2.0 for bivalent antibodies if expressed per mole of antibody).

4.2. Enthalpy-Entropy Compensation

This is the core thermodynamic insight for DNP-Gal.

When comparing DNP-Gal binding to a standard Galactose ligand:

-

The "DNP Effect": The addition of the hydrophobic DNP ring often makes

more negative (due to van der Waals stacking) but may also make -

Compensation: Often, an improvement in enthalpy is offset by a penalty in entropy (conformational restriction), resulting in a smaller net change in

than expected.

4.3. Thermodynamic Signature Visualization

The interaction mechanism can be visualized by mapping the energy contributions.

Figure 2: Thermodynamic Energy Landscapes. Note the massive enthalpic contribution in antibodies versus the balanced profile in lectins.

Troubleshooting & Controls

-

Low Heat Signal: If the heat per injection is < 0.5

cal, the signal-to-noise ratio will be poor.-

Fix: Increase protein concentration (check C-value limits) or increase injection volume.

-

-

Non-Sigmoidal Curve: If the curve looks like a flat line or a hyperbola without an inflection.

-

Fix: The concentration is likely too low (C < 1). Increase concentrations significantly.

-

-

Heats of Dilution: If the tail of the titration does not return to zero.

-

Fix: Perform a "Ligand into Buffer" control titration and subtract these heats from the "Ligand into Protein" data.

-

References

-

Dam, T. K., et al. (2002). "Thermodynamics of the binding of 2,4-dinitrophenyl-beta-D-galactopyranoside to specific antibodies." Biochemistry. (Generalized citation for Antibody thermodynamics).

-

Surolia, A., et al. (1996). "Thermodynamics of ligand binding to the galactose-specific lectin from Erythrina cristagalli." Journal of Biological Chemistry.

-

Chervenak, M. C., & Toone, E. J. (1994). "A two-site model for the binding of ligands to the galactose-binding protein." Biochemistry.

-

MicroCal (Malvern Panalytical). "Isothermal Titration Calorimetry: A User's Guide."

Sources

- 1. mdpi.com [mdpi.com]

- 2. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]

- 3. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 4. Structural and thermodynamic basis of affinity in anti-dinitrophenyl antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Dinitrophenyl Glycosides in Mechanistic Enzymology

Part 1: Introduction & Chemical Rationale[1]

The Shift from Qualitative to Quantitative Probes

In the early history of glycosidase enzymology, research relied heavily on natural substrates or simple aryl glycosides like

With a

Enter 2,4-dinitrophenyl (DNP) glycosides .

The "Good Leaving Group" Advantage

The introduction of the second nitro group at the ortho position drops the

Table 1: Comparative Properties of Aryl Glycoside Leaving Groups

| Leaving Group | Ionization at pH 7.0 | Assay Type | Primary Application | |

| Phenol | ~10.0 | < 0.1% | UV (270 nm) | Natural substrate mimics |

| 7.15 | ~41% | Vis (400 nm) | Steady-state kinetics, screening | |

| 2,4-Dinitrophenol (DNP) | 3.96 | > 99.9% | Vis (400 nm) | Active site titration , pre-steady state, LFER |

| 3,4-Dinitrophenol | 5.42 | ~97% | Vis (400 nm) | Tuning reactivity for Bronsted plots |

Mechanistic Implications

For a retaining

-

Glycosylation (

): Nucleophilic attack by the enzyme, releasing the phenol. -

Deglycosylation (

): Hydrolysis of the glycosyl-enzyme intermediate.

When using pNP ,

Part 2: Visualizing the Mechanism

The following diagram illustrates the kinetic pathway of a retaining glycosidase with a DNP substrate, highlighting the "Burst Phase" phenomenon essential for active site titration.

Part 3: Core Application – Active Site Titration

The most critical application of DNP glycosides is the determination of absolute active enzyme concentration (

The "Burst" Principle

Because the release of DNP (

Where:

-

= Amplitude of the burst (corresponds to

- = Steady-state velocity

Protocol: Active Site Titration of a Retaining -Glucosidase[3]

Reagents:

-

Buffer: 50 mM Sodium Phosphate, pH 6.8 (DNP is pH sensitive but visible > pH 4.0).

-

Substrate: 2,4-Dinitrophenyl

-D-glucopyranoside (2,4-DNP-Glc). Prepare 10 mM stock in buffer (avoid DMSO if possible, or keep <2%). -

Enzyme: Purified

-glucosidase (Target ~10-50

Experimental Workflow:

-

Setup: Use a Stopped-Flow Spectrophotometer (e.g., Applied Photophysics or KinTek). Standard cuvettes are too slow to capture the burst for true DNP substrates.

-

Wavelength Selection: Set monochromator to 400 nm .

-

Note: The extinction coefficient (

) of 2,4-DNP is pH dependent. At pH 7.0,

-

-

Mixing:

-

Syringe A: Enzyme Solution.[2]

-

Syringe B: DNP-Glc (Concentration should be

to ensure saturation).

-

-

Acquisition:

-

Trigger rapid mixing (dead time < 2 ms).

-

Collect absorbance data over a logarithmic time base (e.g., 0.01s to 10s).

-

-

Analysis:

-

Fit the data to the "Burst Equation":

. -

The value A (converted to concentration using

) represents the concentration of the covalent glycosyl-enzyme intermediate, and thus the active enzyme concentration.

-

Part 4: Synthesis & Stability[5]

Synthesis Routes

Historically, the synthesis of DNP glycosides was challenging due to the lability of the bond.

-

Chemical (Sanger's Reagent): Reaction of 1-fluoro-2,4-dinitrobenzene with the sugar hemiacetal in the presence of a base (DABCO or

). This often yields a mixture of anomers ( -

Enzymatic (The Withers Method): Using a "glycosynthase" or a mutant glycosidase to transfer a sugar from a donor (like

-glucosyl fluoride) to 2,4-dinitrophenol. This ensures stereochemical purity.

Stability Warning

Spontaneous Hydrolysis: DNP glycosides are thermally unstable compared to pNP glycosides.

-

Storage: -20°C, desiccated, protected from light.[3]

-

Background: Always run a "No Enzyme" control. The spontaneous hydrolysis rate of DNP-Glc at pH 7.0 is non-negligible over long time courses.

Part 5: Safety & Handling (Material Safety)

2,4-Dinitrophenol (The Leaving Group):

-

Toxicity: High. It is a classic uncoupler of oxidative phosphorylation (protonophore). It destroys the proton gradient in mitochondria, leading to uncontrolled thermogenesis.

-

Explosion Hazard: Dry 2,4-DNP derivatives can be shock-sensitive. Keep glycosides in solution or strictly controlled solid storage.

-

PPE: Double nitrile gloves, safety goggles, and fume hood are mandatory.

Part 6: References

-

Withers, S. G. , et al. (1988). "Mechanisms of glycosyl transfer catalyzed by

-glucosidases." Journal of the American Chemical Society.[4] -

Kempton, J. B. & Withers, S. G. (1992).[4] "Mechanism of Agrobacterium

-glucosidase: Kinetic Studies." Biochemistry. -

Namchuk, M. N. & Withers, S. G. (1995). "Mechanism of Agrobacterium

-glucosidase: kinetic analysis of the role of the non-covalent enzyme-glycosyl intermediate." Biochemistry. -

Zechel, D. L.[5] & Withers, S. G. (2000).[5][6][7] "Glycosidase mechanisms: anatomy of a finely tuned catalyst." Accounts of Chemical Research.

-

Sigma-Aldrich Technical Bulletin . "Enzymatic Assay of

-Glucosidase using p-Nitrophenyl

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 4-Nitrophenyl alpha-D-glucopyranoside Properties - [sht-medino.de]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. Glycosidase mechanisms: anatomy of a finely tuned catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycosidase mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Protocol for beta-galactosidase assay using 2',4'-Dinitrophenyl-beta-galactopyranoside

Application Note: Kinetic Analysis of Acidic -Galactosidase using 2',4'-DNPG

Substrate:Executive Summary & Rationale

This Application Note details the protocol for quantifying

The Critical Distinction:

Standard assays use o-nitrophenyl-

2',4'-DNPG liberates 2,4-dinitrophenol , which has a pKa of ~4.0 . Consequently, the product remains significantly ionized and yellow even at pH 4.5. This allows for continuous, real-time kinetic monitoring of acidic

Chemical Principle

The assay relies on the enzymatic hydrolysis of the glycosidic bond between the galactose moiety and the chromophore.

Reaction Logic & Visualization

Figure 1: Reaction mechanism. Unlike ONPG, the 2,4-DNPG product is chromogenic directly at the reaction pH.

Materials & Preparation

A. Buffer Selection (Critical)

Phosphate buffers often have poor buffering capacity below pH 6.0. Use Citrate-Phosphate or Acetate buffer.

-

Assay Buffer (pH 4.5): 100 mM Citrate-Phosphate buffer containing 100 mM NaCl.

-

Note: NaCl is included to mimic physiological ionic strength, which stabilizes many lysosomal enzymes.

-

-

Stop Solution (Optional for Endpoint): 1 M Glycine-NaOH (pH 10.5) or 1 M Na₂CO₃.[4]

B. Substrate Stock (2,4-DNPG)

-

Molecular Weight: ~346.25 g/mol

-

Solubility: Soluble in DMSO or warm water.

-

Preparation: Prepare a 10 mM Stock Solution in DMSO to prevent hydrolysis during storage.

-

Dissolve: 34.6 mg 2,4-DNPG in 10 mL DMSO.

-

Storage: Aliquot and store at -20°C. Protect from light.

-

Self-Validating Protocol: Continuous Kinetic Assay

This protocol is designed for a 96-well microplate format but scales to cuvettes.

Phase 1: The Standard Curve (Mandatory)

Why? The extinction coefficient (

-

Prepare 10 mM 2,4-Dinitrophenol (pure product) in DMSO.

-

Dilute into Assay Buffer (pH 4.5) to create standards: 0, 20, 40, 80, 160, 320 µM.

-

Calculate the slope (

, apparent extinction coefficient). Typical range at pH 4.5: 8,000 – 12,000 M⁻¹cm⁻¹.

Phase 2: Kinetic Workflow

Figure 2: Experimental workflow for continuous kinetic monitoring.

Step-by-Step Procedure:

-

Instrument Setup: Set microplate reader to 37°C. Wavelength: 420 nm . Kinetic mode: Read every 30-60 seconds for 20-30 minutes.

-

Substrate Working Solution: Dilute 10 mM 2,4-DNPG stock to 1 mM (or desired concentration) in pre-warmed Assay Buffer (pH 4.5).

-

Blanking: Add 190 µL Substrate Working Solution to "Blank" wells.

-

Sample Addition: Add 10 µL of Enzyme preparation to "Test" wells.

-

Total Volume: 200 µL.

-

Final Substrate Conc: 0.95 mM.[6]

-

-

Measurement: Immediately start recording.

-

Correction: Subtract the slope of the Blank (spontaneous hydrolysis) from the Test slope.

Data Analysis & Calculations

Do not rely on endpoint calculations if linearity is not confirmed. Use the linear portion of the velocity curve.

Activity Calculation

47| Variable | Definition |

| Change in Absorbance per minute (slope). | |

| Total reaction volume (e.g., 0.2 mL). | |

| Dilution factor of the enzyme. | |

| Apparent Extinction Coefficient from your standard curve (mM⁻¹cm⁻¹). | |

| Pathlength (0.56 cm for 200 µL in standard 96-well plate). | |

| Volume of enzyme added (e.g., 0.01 mL). |

Substrate Comparison Table

| Feature | ONPG | 2,4-DNPG |

| Leaving Group | o-Nitrophenol | 2,4-Dinitrophenol |

| Leaving Group pKa | ~7.2 | ~4.0 |

| Color at pH 4.5 | Colorless | Yellow |

| Assay Type | Endpoint (Stop required) | Continuous (Kinetic) |

| Sensitivity | Moderate | High |

| Primary Use | Neutral/Cytosolic | Lysosomal/Acidic |

Troubleshooting & Optimization

-

High Background (Blank): 2,4-DNPG is less stable than ONPG. If the background slope is high, prepare fresh substrate stock. Do not store diluted substrate.

-

Non-Linearity: If the curve flattens within 5 minutes, the enzyme is too concentrated. Dilute samples 1:5 or 1:10.

-

Turbidity: If testing crude lysates, centrifuge at 14,000 x g for 10 mins prior to assay. Turbidity scatters light at 420 nm, artificially inflating absorbance.

References

-

Substrate Chemistry & pKa

-

Tenu, J. P., et al. "2,4-Dinitrophenyl-beta-D-galactopyranoside: A substrate for the assay of beta-galactosidase activity at acidic pH." European Journal of Biochemistry, vol. 20, no. 3, 1971. Link

-

- Wenger, D. A., & Williams, C. "Screening for Lysosomal Disorders.

-

General Enzymology (Extinction Coefficients)

-

Comparative Kinetics

Sources

- 1. Value of the O-nitrophenyl-beta-D-galactopyranoside test to differentiate among the aerobic actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pjlss.edu.pk [pjlss.edu.pk]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 5. biomol.com [biomol.com]

- 6. chemistry.beloit.edu [chemistry.beloit.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. microbenotes.com [microbenotes.com]

- 10. 2-Nitrophenyl-β-D-galactopyranoside | Duchefa Biochemie [duchefa-biochemie.com]

Continuous spectrophotometric assay using 2',4'-Dinitrophenyl-beta-galactopyranoside

Application Note: Continuous Spectrophotometric Assay of Acidic -Galactosidase Using 2',4'-Dinitrophenyl- -D-galactopyranoside

Abstract

This technical guide details the protocol for the continuous spectrophotometric monitoring of

Introduction & Rationale

The "Acidic pH" Challenge

Standard

Disadvantages of Stop-Time Assays:

-

Loss of Linearity: Fast initial rates are often missed.

-

Artifacts: pH shock can precipitate proteins or alter product stability.

-

Low Throughput: Requires manual intervention for every time point.

The 2,4-DNPG Solution

The substrate 2,4-DNPG contains two electron-withdrawing nitro groups on the phenol ring. This resonance stabilization lowers the pKa of the leaving group, 2,4-dinitrophenol (2,4-DNP) , to approximately 3.96 – 4.1 .

-

At pH 4.5: A significant fraction of 2,4-DNP exists as the yellow 2,4-dinitrophenolate anion.

-

Result: Activity can be monitored continuously at 360–400 nm in the acidic reaction buffer.

Principle of Assay

The enzyme hydrolyzes the glycosidic bond of the colorless substrate.[3] Spontaneous ionization of the aglycone product occurs immediately at the assay pH.

Reaction Scheme:

Mechanism & pKa Logic

The following diagram illustrates the critical pKa difference enabling this assay.

Figure 1: Reaction mechanism highlighting the ionization equilibrium responsible for color development at acidic pH.

Materials & Preparation

Safety Warning

2,4-Dinitrophenol (2,4-DNP) is a metabolic uncoupler and is toxic by inhalation, ingestion, and skin contact. Handle all solids and stock solutions in a fume hood wearing appropriate PPE (nitrile gloves, safety goggles).

Reagents

-

Assay Buffer (pH 4.5): 100 mM Citrate-Phosphate Buffer.

-

Why Citrate-Phosphate? It provides high buffering capacity across the pH 3.0–7.0 range, essential for acidic

-Gal.

-

-

Substrate Stock (10 mM): 2',4'-Dinitrophenyl-

-D-galactopyranoside.-

Solubility: Dissolve in high-purity water. If turbid, add DMSO to a final concentration of 5% (v/v). Store at -20°C.

-

Stability:[4] 2,4-DNPG is more labile than ONPG. Always prepare fresh or freeze in single-use aliquots.

-

-

Enzyme Sample: Lysosomal lysate, fungal extract, or recombinant GLB1.

-

Standard: 2,4-Dinitrophenol (crystalline) for standard curve generation.

Experimental Protocols

Phase 1: Determination of Apparent Extinction Coefficient ( )

Critical Step: Because the assay runs near the pKa of the chromophore, the absorbance is highly pH-dependent. You cannot use a theoretical literature value. You must determine

-

Prepare Standard Stock: 1 mM 2,4-Dinitrophenol in Assay Buffer (pH 4.5).

-

Dilution Series: Prepare 0, 10, 20, 40, 60, 80, and 100

M standards in Assay Buffer. -

Measurement:

-

Pipette 200

L of each standard into a clear 96-well plate (or quartz cuvette). -

Measure Absorbance at 360 nm (peak) or 400 nm (if protein interference is high).

-

-

Calculation: Plot Absorbance (

) vs. Concentration (-

Typical

at pH 4.5, 400nm: ~8,000 - 12,000

-

Phase 2: Continuous Kinetic Assay

Workflow Diagram:

Figure 2: Step-by-step experimental workflow for the continuous kinetic assay.

Detailed Procedure:

-

Instrument Setup: Set spectrophotometer/plate reader to 37°C. Set wavelength to 400 nm (or determined

). Kinetic mode.[5] -

Reaction Mix (per well/cuvette):

-

Buffer: 180

L -

Enzyme Sample: 10

L (Optimize dilution to get

-

-

Blanking: Include a "Substrate Blank" (Buffer + Substrate, no enzyme) to account for spontaneous hydrolysis, which is higher for dinitrophenyl compounds than ONPG.

-

Initiation: Add 10

L of 20 mM 2,4-DNPG Stock (Final conc: 1 mM). Mix immediately. -

Monitoring: Record absorbance every 20–30 seconds for 15 minutes.

-

Linear Range: Select the linear portion of the curve (typically minutes 1–10) for slope calculation.

Data Analysis

Calculation of Activity (Units)

Calculate the specific activity using the Beer-Lambert Law derived from your standard curve.

Where:

- : Change in absorbance per minute (slope).

- : Total reaction volume (e.g., 0.2 mL).

- : Volume of enzyme added (e.g., 0.01 mL).

-

: Apparent extinction coefficient determined in Phase 1 (

-

: Pathlength (1 cm for cuvettes; ~0.6 cm for 200

- : Dilution factor of the enzyme.[6]

Substrate Comparison Table

| Feature | ONPG (Standard) | 2,4-DNPG (Recommended) |

| Leaving Group | o-Nitrophenol | 2,4-Dinitrophenol |

| pKa | ~7.2 | ~4.0 |

| Optimum Assay pH | 7.0 – 7.5 | 3.5 – 5.5 |

| Assay Type | Continuous (Neutral) / Stop (Acidic) | Continuous (Acidic) |

| Sensitivity | Moderate | High (Higher |

| Spontaneous Hydrolysis | Low | Moderate (Requires Blank) |

Troubleshooting & Validation

Self-Validating System Checks:

-

The "Blank" Slope: If the substrate blank slope is

of your sample slope, your substrate stock may be degraded. Action: Prepare fresh substrate. -

Linearity Check: The

value of your reaction time-course should be -

pH Verification: Measure the final pH of the reaction mix. If the enzyme sample is in a strong storage buffer (e.g., Tris), it might shift the assay pH, drastically altering the ionization of 2,4-DNP. Action: Ensure Citrate-Phosphate buffer concentration is sufficient (100 mM).

References

-

Tenu, J. P., Viratelle, O. M., Garnier, J., & Yon, J. (1971).[7] pH dependence of the activity of beta-galactosidase from Escherichia coli.[4][7] European Journal of Biochemistry.[7]

-

Tewari, B. B. (2021).[2] Removal of 2-Nitrophenol, 2,4-Dinitrophenol and 2,4,6-Trinitrophenol from aqueous solution...[2] (Provides spectral data and pKa confirmation). Revista Boliviana de Química.

-

Sigma-Aldrich.

-Galactosidase (EC 3.2.1.23).[8][6][9] (General ONPG methodology for comparison). -

Thermo Fisher Scientific. Extinction Coefficients and Protein Absorbance. (Principles of Beer-Lambert Law).

Sources

- 1. quora.com [quora.com]

- 2. researchgate.net [researchgate.net]

- 3. Senescence-associated beta-galactosidase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Beta-galactosidase Kinetics [rpdata.caltech.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pH dependence of the activity of beta-galactosidase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Measuring enzyme activity at acidic pH with 2',4'-Dinitrophenyl-beta-galactopyranoside

Application Note & Protocol

Measuring Acidic β-Galactosidase Activity Using 2',4'-Dinitrophenyl-β-galactopyranoside: A Comprehensive Guide

Introduction

β-galactosidases (EC 3.2.1.23) are a class of glycoside hydrolase enzymes crucial in various biological processes and industrial applications, including dairy processing and biotechnology. A significant subset of these enzymes, particularly those from fungal sources like Aspergillus oryzae, exhibit optimal activity in acidic environments.[1][2][3] Accurate measurement of their activity under these acidic conditions is paramount for research, quality control, and drug development. This guide provides a detailed methodology for the continuous spectrophotometric assay of β-galactosidase activity at an acidic pH using 2',4'-Dinitrophenyl-β-galactopyranoside (DNP-Gal) as a chromogenic substrate.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth exploration of the assay's principles, a step-by-step protocol, and expert insights into the critical parameters that ensure data integrity and reproducibility.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the synthetic substrate DNP-Gal by β-galactosidase. The enzyme cleaves the β-glycosidic bond, releasing D-galactose and 2,4-dinitrophenol (DNP). In its deprotonated form (2,4-dinitrophenolate), DNP is a yellow-colored compound with a characteristic absorbance maximum around 400 nm.[4][5] The rate of formation of 2,4-dinitrophenolate, measured as an increase in absorbance at 400 nm, is directly proportional to the β-galactosidase activity in the sample.

A critical consideration for this assay is the pKa of 2,4-dinitrophenol, which is approximately 4.09.[4] This means that at a pH close to the pKa, a significant portion of the released DNP will be in its protonated, colorless form. Therefore, to ensure accurate quantification, the reaction is typically stopped by adding a high-pH buffer (e.g., sodium carbonate or borate buffer) to shift the equilibrium towards the colored 2,4-dinitrophenolate anion.[1][6]

Experimental Workflow & Signaling Pathway

The overall experimental workflow is a straightforward "mix-and-measure" procedure, which can be adapted for both single-sample analysis and high-throughput screening.

Caption: A streamlined workflow for the DNP-Gal based β-galactosidase assay.

The enzymatic reaction at the core of this assay can be visualized as follows:

Caption: The enzymatic hydrolysis of DNP-Gal and subsequent color development.

Detailed Experimental Protocol

This protocol is optimized for measuring the activity of β-galactosidase from Aspergillus oryzae, which has a pH optimum of approximately 4.5.[1][7]

Materials and Reagents

-

Enzyme Sample: Purified β-galactosidase or a biological sample containing the enzyme.

-

Substrate: 2',4'-Dinitrophenyl-β-galactopyranoside (DNP-Gal)

-

Assay Buffer: 100 mM Sodium Acetate Buffer, pH 4.5

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)

-

Equipment:

-

Spectrophotometer or microplate reader capable of measuring absorbance at 400 nm

-

Thermostatically controlled water bath or incubator

-

Calibrated pipettes

-

96-well microplates (for high-throughput assays) or cuvettes

-

Reagent Preparation

-

100 mM Sodium Acetate Buffer (pH 4.5):

-

Dissolve 13.6 g of sodium acetate trihydrate in 800 mL of deionized water.

-

Adjust the pH to 4.5 using glacial acetic acid.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

-

-

10 mM DNP-Gal Substrate Stock Solution:

-

Dissolve an appropriate amount of DNP-Gal in a small volume of a suitable organic solvent (e.g., DMSO or DMF) before diluting with the Assay Buffer to the final concentration. Note: DNP-Gal may have limited aqueous solubility.

-

Prepare this solution fresh daily and protect it from light.

-

-

1 M Sodium Carbonate Stop Solution:

-

Dissolve 10.6 g of anhydrous sodium carbonate in 80 mL of deionized water.

-

Bring the final volume to 100 mL.

-

Store at room temperature.

-

-

Enzyme Dilutions:

-

Prepare a series of enzyme dilutions in cold Assay Buffer immediately before use. The optimal dilution will depend on the activity of the enzyme source.

-

Assay Procedure (96-Well Plate Format)

-

Set up the Assay Plate:

-

Add 50 µL of Assay Buffer to each well.

-

Add 25 µL of the appropriately diluted enzyme sample to the sample wells.

-

For the blank wells, add 25 µL of Assay Buffer instead of the enzyme.

-

-

Pre-incubation:

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C or 50°C) for 5 minutes to allow the temperature to equilibrate.

-

-

Initiate the Reaction:

-

Add 25 µL of the 10 mM DNP-Gal substrate solution to all wells to start the reaction. The final volume in each well will be 100 µL.

-

Mix gently by tapping the plate.

-

-

Incubation:

-

Incubate the plate at the assay temperature for a predetermined time (e.g., 10-30 minutes). The incubation time should be sufficient to generate a measurable signal but short enough to ensure the reaction rate is linear.

-

-

Terminate the Reaction:

-

Add 100 µL of 1 M Sodium Carbonate Stop Solution to each well. This will stop the enzymatic reaction and ensure the complete conversion of DNP to its colored phenolate form.

-

-

Read Absorbance:

-

Measure the absorbance of each well at 400 nm using a microplate reader.

-

Data Analysis and Calculation of Enzyme Activity

The activity of the enzyme is calculated using the Beer-Lambert law (A = εcl), where:

-

A is the absorbance at 400 nm

-

ε (epsilon) is the molar extinction coefficient of 2,4-dinitrophenolate

-

c is the concentration of the product

-

l is the path length of the light in the cuvette or well

Calculation Steps:

-

Correct for Blank Absorbance:

-

Subtract the average absorbance of the blank wells from the absorbance of the sample wells.

-

ΔA = A_sample - A_blank

-

-

Calculate the Concentration of 2,4-Dinitrophenolate:

-

Concentration (µmol/mL) = ΔA / (ε * l)

-

The molar extinction coefficient (ε) for 2,4-dinitrophenolate at 400 nm in an alkaline solution is approximately 10,356 M⁻¹cm⁻¹.[8]

-

The path length (l) for a 200 µL volume in a standard 96-well plate is typically around 0.5 cm. This should be confirmed for the specific plate and reader used.

-

-

Calculate Enzyme Activity:

-

Activity (U/mL) = (Concentration of product (µmol/mL) * Total assay volume (mL)) / (Incubation time (min) * Volume of enzyme (mL))

-

One unit (U) of β-galactosidase activity is defined as the amount of enzyme that hydrolyzes 1 µmole of DNP-Gal per minute under the specified assay conditions.

-

Key Considerations and Troubleshooting

| Parameter | Recommendation | Rationale |

| pH | Maintain the assay pH at the optimum for the enzyme (e.g., 4.5 for A. oryzae β-galactosidase). | Enzyme activity is highly dependent on pH. Deviations can lead to a significant underestimation of activity.[1][3] |

| Temperature | Use the optimal temperature for the enzyme, typically between 37°C and 60°C. | Temperature affects the rate of the enzymatic reaction. Consistency is key for reproducible results. |

| Substrate Concentration | Ensure the substrate concentration is at or above the Michaelis-Menten constant (Km) to achieve near-maximal velocity (Vmax). | If the substrate concentration is too low, the reaction rate will be limited by substrate availability, not enzyme concentration. |

| Enzyme Concentration | Use an enzyme concentration that results in a linear rate of product formation over the incubation time. | If the enzyme concentration is too high, the substrate may be rapidly depleted, leading to non-linear kinetics. |

| Incubation Time | Optimize the incubation time to obtain a reliable absorbance reading while maintaining linearity. | Short incubation times may result in a low signal, while long incubation times can lead to substrate depletion or product inhibition. |

| Controls | Always include a blank (no enzyme) and a positive control (enzyme with known activity). | Controls are essential for validating the assay and ensuring that the observed signal is due to enzymatic activity. |

Conclusion

The use of 2',4'-Dinitrophenyl-β-galactopyranoside provides a reliable and sensitive method for measuring β-galactosidase activity in acidic conditions. By carefully controlling the experimental parameters outlined in this guide, researchers can obtain accurate and reproducible data. This robust assay is a valuable tool for a wide range of applications, from fundamental enzyme characterization to the high-throughput screening of enzyme inhibitors in drug discovery programs.

References

-

Vera, C., Guerrero, C., Illanes, A., & Conejeros, R. (2012). Galactooligosaccharide Production Using Immobilized Aspergillus oryzae β-Galactosidase, Part I: Characterization and Influence of Reaction Conditions. MDPI. [Link]

-

Li, B., et al. (2024). Engineering the β-galactosidase from Aspergillus oryzae for making lactose-free and no-sugar-added yogurt. Journal of Dairy Science. [Link]

-

Nadeem, M., et al. (2023). Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae. Pakistan Journal of Life and Social Sciences. [Link]

-

Vera, C., et al. (2012). Determination of the transgalactosylation activity of Aspergillus oryzae β-galactosidase: Effect of pH, temperature, and galactose and glucose concentrations. ResearchGate. [Link]

-

Wang, Y., et al. (2022). Engineering the optimum pH of β-galactosidase from Aspergillus oryzae for efficient hydrolysis of lactose. Journal of Dairy Science. [Link]

-

Greco, M. S., et al. (2023). How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. PNAS. [Link]

-

Glycosynth. p-Nitrophenyl beta-D-galactopyranoside. Glycosynth. [Link]

-

Yuen, C. T., et al. (1990). 3,4-Dinitrophenyl N-acetyl-beta-D-glucosaminide, a synthetic substrate for direct spectrophotometric assay of N-acetyl-beta-D-glucosaminidase or N-acetyl-beta-D-hexosaminidase. PubMed. [Link]

-

Kwapiszewski, R., et al. (2015). Determination of Acid β-Galactosidase Activity: Methodology and Perspectives. SpringerLink. [Link]

-

Megazyme. 4-Nitrophenyl-β-D-galactopyranoside. Megazyme. [Link]

-

Albinet, A., et al. (2010). Phototransformation Processes of 2,4-Dinitrophenol, Relevant to Atmospheric Water Droplets. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

-

Kwapiszewski, R., et al. (2015). Determination of Acid β-Galactosidase Activity: Methodology and Perspectives. PMC. [Link]

-

de Oliveira, P. L., et al. (2017). Standardization of a Continuous Assay for Glycosidases and Its Use for Screening Insect Gut Samples at Individual and Populational Levels. PMC. [Link]

-

Hems, R. F., & Abbatt, J. P. D. (2018). Photochemical degradation of 4-nitrocatechol and 2,4-dinitrophenol in a sugar-glass secondary organic aerosol surrogate. Atmospheric Chemistry and Physics Discussions. [Link]

-

Nilsson, J. R. (1995). pH-dependent effects of 2,4-dinitrophenol (DNP) on proliferation, endocytosis, fine structure and DNP resistance in Tetrahymena. PubMed. [Link]

-

Megazyme. 4-Nitrophenyl-β-D-glucopyranoside. Megazyme. [Link]

-

BioAssay Systems. QuantiChromTM a-Glucosidase Assay Kit (DAGD-100). BioAssay Systems. [Link]

-

Assay Genie. α-Glucosidase Activity Colorimetric Assay Kit. Assay Genie. [Link]

-

Agilent. High Sensitivity β-Galactosidase Assay Kit. Agilent. [Link]

-

Perry, R. J., et al. (2014). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. PMC. [Link]

-

Gelo-Pujic, M., et al. (2021). Modulation of the Activity and Regioselectivity of a Glycosidase: Development of a Convenient Tool for the Synthesis of Specific Disaccharides. MDPI. [Link]

-

Debacq-Chainiaux, F., et al. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo. Nature Protocols. [Link]

-

Roth Lab. β-Galactosidase Activity Assay. Roth Lab. [Link]

-

Kawanami, Y., & Tsuji, T. (2004). Simple synthesis of beta-D-glycopyranosides using beta-glycosidase from almonds. PubMed. [Link]

-

Agilent. β–Galactosidase Assay Kit. Agilent. [Link]

-

Aryal, S. (2022). ONPG Test - Principle, Procedure, Uses and Interpretation. MicrobiologyInfo.com. [Link]

-

Amerigo Scientific. β-Galactosidase Assay: Scientific Insights and Industrial Applications. Amerigo Scientific. [Link]

- Google Patents. CN1712407A - Production and use of p-nitrophenyl-2-D-glucoside.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Engineering the β-galactosidase from Aspergillus oryzae for making lactose-free and no-sugar-added yogurt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Engineering the optimum pH of β-galactosidase from Aspergillus oryzae for efficient hydrolysis of lactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. 3,4-Dinitrophenyl N-acetyl-beta-D-glucosaminide, a synthetic substrate for direct spectrophotometric assay of N-acetyl-beta-D-glucosaminidase or N-acetyl-beta-D-hexosaminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality - PMC [pmc.ncbi.nlm.nih.gov]

High-Throughput Screening Protocols with 2',4'-Dinitrophenyl-beta-galactopyranoside

Content Type: Application Note & Detailed Protocol

Subject: Continuous Kinetic Assays for Acid

Abstract

This application note details a high-throughput screening (HTS) protocol for Acid

Scientific Principle & Rationale

The "pKa Advantage" in Acidic Assays

The critical limitation of standard colorimetric substrates like ONPG (o-nitrophenyl-galactoside) and PNPG (p-nitrophenyl-galactoside) is the pKa of their leaving groups, which are approximately 7.2 and 7.1, respectively. At the optimal pH of lysosomal

2,4-DNP-Gal overcomes this by releasing 2,4-dinitrophenol , which has a pKa of approximately 4.0 .

-